Cas no 2138072-05-4 (1-(2-Nitrobenzenesulfonyl)-decahydro-1,5-naphthyridine)

1-(2-Nitrobenzenesulfonyl)-decahydro-1,5-naphthyridine is a specialized sulfonamide derivative featuring a decahydro-1,5-naphthyridine core functionalized with a 2-nitrobenzenesulfonyl group. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of pharmacologically active molecules. The nitrobenzenesulfonyl moiety enhances reactivity, facilitating further functionalization, while the saturated naphthyridine scaffold provides structural rigidity and stability. Its well-defined stereochemistry and compatibility with diverse reaction conditions make it a valuable building block for heterocyclic synthesis. The compound’s purity and consistent performance underscore its utility in research applications requiring precise molecular modifications.
1-(2-Nitrobenzenesulfonyl)-decahydro-1,5-naphthyridine structure
2138072-05-4 structure
Product name:1-(2-Nitrobenzenesulfonyl)-decahydro-1,5-naphthyridine
CAS No:2138072-05-4
MF:C14H19N3O4S
MW:325.383362054825
CID:5907152
PubChem ID:165959978

1-(2-Nitrobenzenesulfonyl)-decahydro-1,5-naphthyridine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-nitrobenzenesulfonyl)-decahydro-1,5-naphthyridine
    • 2138072-05-4
    • EN300-1169676
    • 1-(2-Nitrobenzenesulfonyl)-decahydro-1,5-naphthyridine
    • Inchi: 1S/C14H19N3O4S/c18-17(19)13-6-1-2-8-14(13)22(20,21)16-10-4-5-11-12(16)7-3-9-15-11/h1-2,6,8,11-12,15H,3-5,7,9-10H2
    • InChI Key: KKTPLNCRNNWYFA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N1CCCC2C1CCCN2)(=O)=O

Computed Properties

  • Exact Mass: 325.10962727g/mol
  • Monoisotopic Mass: 325.10962727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų
  • XLogP3: 1.6

1-(2-Nitrobenzenesulfonyl)-decahydro-1,5-naphthyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1169676-10.0g
2138072-05-4
10g
$6697.0 2023-05-23
Enamine
EN300-1169676-0.25g
2138072-05-4
0.25g
$1432.0 2023-05-23
Enamine
EN300-1169676-0.5g
2138072-05-4
0.5g
$1495.0 2023-05-23
Enamine
EN300-1169676-1.0g
2138072-05-4
1g
$1557.0 2023-05-23
Enamine
EN300-1169676-2.5g
2138072-05-4
2.5g
$3051.0 2023-05-23
Enamine
EN300-1169676-50mg
2138072-05-4
50mg
$707.0 2023-10-03
Enamine
EN300-1169676-0.1g
2138072-05-4
0.1g
$1371.0 2023-05-23
Enamine
EN300-1169676-2500mg
2138072-05-4
2500mg
$1650.0 2023-10-03
Enamine
EN300-1169676-500mg
2138072-05-4
500mg
$809.0 2023-10-03
Enamine
EN300-1169676-1000mg
2138072-05-4
1000mg
$842.0 2023-10-03

Additional information on 1-(2-Nitrobenzenesulfonyl)-decahydro-1,5-naphthyridine

Comprehensive Analysis of 1-(2-Nitrobenzenesulfonyl)-decahydro-1,5-naphthyridine (CAS No. 2138072-05-4)

The compound 1-(2-Nitrobenzenesulfonyl)-decahydro-1,5-naphthyridine (CAS No. 2138072-05-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structural features, including the decahydro-1,5-naphthyridine core and the 2-nitrobenzenesulfonyl moiety, make it a valuable intermediate for drug discovery and development. Researchers are particularly interested in its potential applications as a protease inhibitor or enzyme modulator, aligning with current trends in targeted therapy development.

In recent years, the demand for nitroaromatic derivatives like this compound has surged due to their versatility in medicinal chemistry. The sulfonamide group in its structure is a key functional group often found in FDA-approved drugs, which explains why scientists are exploring its structure-activity relationships (SAR). This aligns with the growing interest in AI-driven drug design and computational chemistry, as researchers seek to optimize such molecules for specific biological targets.

The synthesis of 1-(2-Nitrobenzenesulfonyl)-decahydro-1,5-naphthyridine typically involves multi-step organic reactions, including sulfonylation and hydrogenation processes. Its CAS No. 2138072-05-4 serves as a critical identifier in chemical databases, facilitating patent searches and regulatory compliance. Given the rise of green chemistry initiatives, modern synthetic approaches aim to minimize waste and improve atom economy during its production.

From a pharmacological perspective, the decahydro-1,5-naphthyridine scaffold is notable for its ability to mimic natural alkaloids, making it a promising candidate for central nervous system (CNS) drug development. This resonates with current healthcare trends focusing on neurodegenerative diseases and mental health disorders. The compound's nitro group also offers potential for further chemical modifications, enabling the creation of diverse analogs for high-throughput screening.

Analytical characterization of CAS No. 2138072-05-4 typically employs advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods are crucial for quality control in pharmaceutical manufacturing, especially with increasing regulatory emphasis on ICH guidelines and impurity profiling. The compound's stability under various pH conditions is another active area of investigation, particularly for formulation scientists working on drug delivery systems.

In the context of intellectual property, 1-(2-Nitrobenzenesulfonyl)-decahydro-1,5-naphthyridine appears in several patent applications related to kinase inhibitors and GPCR modulators. This reflects the broader industry shift toward precision medicine and personalized therapeutics. The compound's molecular weight (approximately 338.38 g/mol) and logP value make it suitable for Lipinski's Rule of Five considerations, a frequent topic in druglikeness discussions among medicinal chemists.

Environmental and safety assessments of CAS No. 2138072-05-4 indicate it requires standard laboratory precautions, though it doesn't fall under hazardous material classifications. Proper handling aligns with OSHA laboratory standards and REACH regulations, topics increasingly important in ESG (Environmental, Social, and Governance)-conscious research organizations. The compound's biodegradability and ecotoxicological profile remain subjects of ongoing study as part of sustainable chemistry initiatives.

Market analysts note growing interest in nitrobenzenesulfonyl derivatives within the contract research organization (CRO) sector, driven by pharmaceutical outsourcing trends. The global demand for specialized intermediates like 1-(2-Nitrobenzenesulfonyl)-decahydro-1,5-naphthyridine is projected to increase, particularly in regions with strong generic drug manufacturing capabilities. This correlates with search trends showing heightened queries about pharmaceutical intermediates suppliers and custom synthesis services.

Future research directions for this compound may explore its potential in photopharmacology (light-activated drugs) or as a building block for PROTACs (Proteolysis Targeting Chimeras), two cutting-edge areas in drug discovery. The presence of both hydrogen bond donors and acceptors in its structure enhances its potential for molecular recognition in biological systems. Such characteristics make it a compelling subject for molecular docking studies and virtual screening pipelines.

For researchers working with CAS No. 2138072-05-4, proper storage conditions (typically 2-8°C under inert atmosphere) and handling protocols are essential to maintain compound integrity. These practical considerations are frequently searched topics in laboratory management forums and chemical safety databases. The compound's spectral data and chromatographic methods are often shared through open science platforms, supporting reproducibility in chemical research.

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